5-Bromo-4-chloropyran-2-one
Description
5-Bromo-4-chloropyran-2-one is a halogenated heterocyclic compound featuring a pyran-2-one (γ-pyrone) core substituted with bromine at position 5 and chlorine at position 3. The pyran-2-one scaffold is a six-membered lactone ring with one oxygen atom, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
5-bromo-4-chloropyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2/c6-3-2-9-5(8)1-4(3)7/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQZODZXRVACCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=COC1=O)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloropyran-2-one typically involves the bromination and chlorination of pyrone derivatives. One common method is the bromination of 4-chloropyran-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control of reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloropyran-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrones with different functional groups.
Oxidation: Formation of pyrone oxides or other oxidized derivatives.
Reduction: Formation of dehalogenated pyrones or partially reduced intermediates.
Scientific Research Applications
5-Bromo-4-chloropyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloropyran-2-one involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing bromine and chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially leading to its biological effects.
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
- Ring Type : Pyran-2-one’s lactone group introduces strong dipole moments, enhancing polarity compared to pyrimidines or pyridines, which contain nitrogen atoms influencing basicity and hydrogen-bonding capacity.
- Substituent Effects : Bromine and chlorine in para/meta positions (relative to the lactone oxygen) may direct electrophilic substitution differently than in pyrimidines, where amine groups dominate reactivity .
Physicochemical Properties
Key Differences :
- Pyran-2-one lacks hydrogen-bond donors, reducing its ability to form supramolecular networks compared to pyrimidines with amine groups, which exhibit dimerization via N–H···N bonds .
- The lactone oxygen in pyran-2-one may enhance solubility in polar aprotic solvents relative to pyridines.
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